



Application Notes and Protocols for JNJ- 39220675 in Allergic Rhinitis Models

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Compound of Interest		
Compound Name:	JNJ-39220675	
Cat. No.:	B1673017	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39220675 is a selective, brain-penetrating histamine H3 receptor antagonist that has been investigated for its therapeutic potential in allergic rhinitis.[1][2] Unlike traditional antihistamines that target the H1 receptor, **JNJ-39220675** acts on the H3 receptor, which is primarily expressed in the central nervous system and peripherally on nerve terminals. The histamine H3 receptor functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. In the context of allergic rhinitis, H3 receptor antagonism is thought to alleviate nasal congestion.[1][3]

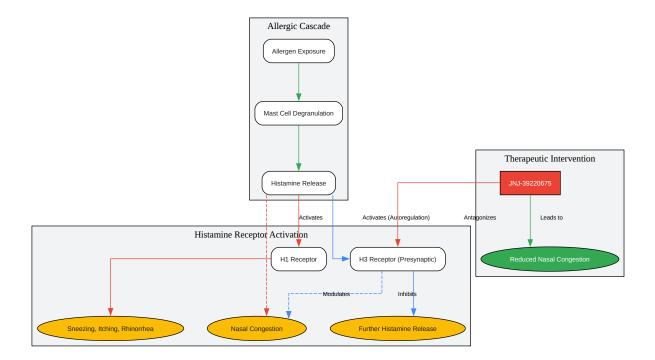
These application notes provide a comprehensive overview of the utility of **JNJ-39220675** in allergic rhinitis models, including detailed protocols for preclinical evaluation and a summary of clinical findings.

Mechanism of Action in Allergic Rhinitis

The pathophysiology of allergic rhinitis involves the release of histamine and other inflammatory mediators in response to allergen exposure. Histamine interaction with its four receptor subtypes (H1, H2, H3, and H4) contributes to the characteristic symptoms of the condition. While H1 receptor activation is associated with symptoms like sneezing, itching, and rhinorrhea, the H3 receptor plays a role in modulating the release of histamine and other neurotransmitters involved in the inflammatory response. By blocking the H3 receptor, **JNJ**-



39220675 is hypothesized to reduce the release of histamine from nerve endings in the nasal mucosa, thereby contributing to the relief of nasal congestion.



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Fig. 1: Simplified signaling pathway of allergic rhinitis and the site of action for JNJ-39220675.

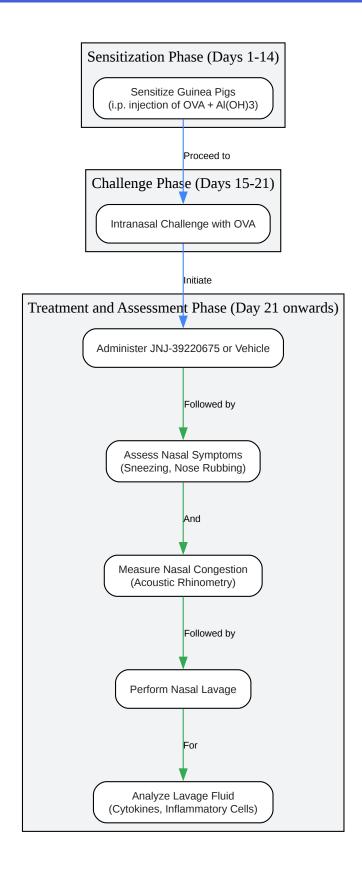


Preclinical Evaluation in an Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model

This protocol describes a general methodology for evaluating the efficacy of a histamine H3 receptor antagonist, such as **JNJ-39220675**, in a guinea pig model of allergic rhinitis induced by ovalbumin (OVA).[4][5][6][7]

Experimental Workflow





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Fig. 2: Experimental workflow for the preclinical evaluation of JNJ-39220675.



Materials

- Male Dunkin Hartley guinea pigs (4-6 weeks old)
- Ovalbumin (OVA)
- Aluminum hydroxide (Al(OH)3)
- JNJ-39220675
- Vehicle for JNJ-39220675
- Saline solution
- Anesthetic agent
- · Acoustic rhinometer
- · Equipment for nasal lavage
- ELISA kits for relevant cytokines (e.g., IL-4, IL-13, TNF-α)

Protocol

- 1. Sensitization (Days 1-14)
- Prepare a suspension of 0.3 mg OVA and 30 mg Al(OH)3 in 1 mL of saline.
- Administer the suspension via intraperitoneal (i.p.) injection to each guinea pig every other day.
- A control group should receive saline with Al(OH)3 only.
- 2. Allergen Challenge (Days 15-21)
- Prepare a 5% OVA solution in saline.
- Lightly anesthetize the guinea pigs.



- Instill 20 μL of the 5% OVA solution into each nostril daily.
- The control group should be challenged with saline only.
- 3. Treatment Administration
- On the day of assessment (e.g., Day 21), administer JNJ-39220675 at the desired dose(s) via the appropriate route (e.g., oral gavage) a specified time before the final allergen challenge.
- The vehicle control group should receive the vehicle alone.
- 4. Assessment of Nasal Symptoms
- Following the final allergen challenge, observe each animal for a defined period (e.g., 30 minutes).
- Count the number of sneezes and instances of nasal rubbing.
- 5. Measurement of Nasal Congestion (Acoustic Rhinometry)
- Acoustic rhinometry is a non-invasive technique used to measure the cross-sectional area and volume of the nasal cavity.[8][9][10]
- Following the assessment of nasal symptoms, measure nasal patency using an acoustic rhinometer adapted for small animals.
- Record the minimal cross-sectional area (MCA) as an indicator of nasal congestion.
- 6. Nasal Lavage and Analysis
- After the final measurements, humanely euthanize the animals.
- Perform nasal lavage by flushing the nasal cavity with a known volume of saline.
- Collect the lavage fluid and centrifuge to separate the supernatant from the cell pellet.
- Analyze the supernatant for cytokine levels (e.g., IL-4, IL-13, TNF-α) using ELISA.



 Resuspend the cell pellet and perform total and differential cell counts to assess inflammatory cell infiltration.

Expected Outcomes and Data Presentation

The efficacy of **JNJ-39220675** would be demonstrated by a significant reduction in nasal symptoms, a decrease in nasal congestion (increase in MCA), and a reduction in inflammatory markers in the nasal lavage fluid compared to the vehicle-treated group.

Table 1: Example of Preclinical Data Presentation

Treatment Group	Sneezes (count/30 min)	Nasal Rubs (count/30 min)	Minimal Cross- Sectional Area (MCA) (cm²)	Nasal Lavage IL-4 (pg/mL)
Naive Control	_			
Vehicle + OVA	_			
JNJ-39220675 (Low Dose) + OVA				
JNJ-39220675 (High Dose) + OVA	_			

Clinical Trial Data for JNJ-39220675 in Allergic Rhinitis

A Phase 2 clinical trial (NCT00804687) was conducted to evaluate the efficacy of **JNJ-39220675** in participants with allergic rhinitis.[5][11][12][13] The study utilized an environmental exposure chamber model to induce allergic rhinitis symptoms.[3]

Table 2: Summary of Clinical Trial NCT00804687



Parameter	Description
Official Title	A Randomized, Single-Dose, Single-Blind, Double-Dummy, Placebo-Controlled, Three-Way Cross-Over Study to Compare the Relative Efficacy of JNJ-39220675, Pseudoephedrine and Placebo for the Treatment of Allergic Rhinitis in an Environmental Exposure Chamber (EEC) Model.[5]
Study Design	Randomized, single-dose, single-blind, double- dummy, placebo-controlled, three-treatment period, cross-over study.[5]
Participants	Individuals with a clinical history of seasonal allergic rhinitis to ragweed pollen.
Interventions	- JNJ-39220675 (10 mg oral solution)[5][13]- Pseudoephedrine (60 mg tablet)[5]- Placebo[5]
Primary Efficacy Endpoint	Measurement of nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by Acoustic Rhinometry.[5]
Key Findings	Prophylactic treatment with JNJ-39220675 was effective in relieving allergen-induced nasal congestion based on standard nasal symptom scoring.[3] It was significantly effective in treating all four individual symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching) compared to placebo.[3]
Adverse Events	Insomnia was the most frequently reported adverse event associated with JNJ-39220675 treatment.[3]

Conclusion

JNJ-39220675, as a histamine H3 receptor antagonist, represents a novel approach to the management of allergic rhinitis, with a particular focus on alleviating nasal congestion. The



preclinical models and protocols outlined provide a framework for the continued investigation of H3 receptor antagonists in allergic rhinitis. Clinical data from the Phase 2 trial supports the potential of **JNJ-39220675** in treating the symptoms of allergic rhinitis. Further research is warranted to fully elucidate the therapeutic benefits and safety profile of this compound.

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